![molecular formula C16H11FN4O2S B2930490 6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-43-1](/img/structure/B2930490.png)
6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
This compound belongs to the class of imidazo[2,1-b]thiazole derivatives . It has been highlighted in several reports as a potential antiproliferative agent . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process starts with compound 3, which is reacted with 4-chloro-2-(methylthio)pyrimidine in the presence of cesium carbonate, palladium acetate, and triphenylphosphine in anhydrous DMF .Molecular Structure Analysis
The molecular structure of this compound includes a 3-fluorophenyl group at position 6 of the imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .Scientific Research Applications
Antiproliferative Agent in Cancer Research
This compound has shown broad-spectrum antiproliferative activity against various cancer cell lines. It has been tested in vitro for its antitumor effects against a panel of 55 cell lines across nine different cancer types at the National Cancer Institute (NCI). The activities of this compound were compared with Sorafenib, a standard reference drug, and some derivatives showed superior potency .
Renal Cancer Treatment
Specifically, certain derivatives of this compound have demonstrated more potent effects than Sorafenib against the UO-31 renal cancer cell line. This suggests potential applications in developing new treatments for renal cancer .
Breast Cancer Therapy
Similarly, the compound has shown higher potency than Sorafenib against the MCF7 breast cancer cell line. This indicates its potential use in breast cancer therapy, possibly offering more effective treatment options .
Colon Cancer Medication
One derivative of the compound was also more potent than Sorafenib against the COLO 205 colon cancer cell line, suggesting its application in creating more effective colon cancer medications .
Ovarian Cancer Treatment
The compound’s derivatives have also shown higher potency against the OVCAR-3 ovarian cancer cell line when compared to Sorafenib, indicating a promising avenue for ovarian cancer treatment research .
Prostate Cancer Therapy
In the case of prostate cancer, one derivative of the compound exhibited threefold more potency than Sorafenib against the DU-145 prostate cancer cell line. This highlights its potential as a powerful agent in prostate cancer therapy .
Chemical Research and Synthesis
The compound is available for purchase to researchers as part of a collection of rare and unique chemicals, indicating its use in chemical research and synthesis for various scientific applications .
Drug Discovery and Development
Given its broad-spectrum antiproliferative activity and potency against multiple cancer cell lines, this compound is likely to be of interest in drug discovery and development programs, particularly in the field of oncology .
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCKRNRCJNIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide |
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